rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis
Description
Chemical Structure and Properties
The compound rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis is a bicyclic spiro system featuring a 3-oxaspiro framework bridging bicyclo[3.1.0]hexane and cyclobutane. The cis configuration indicates the spatial arrangement of substituents on the bicyclic system. The methanesulfonyl chloride group (-SO₂Cl) at the 1-position enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions, particularly in pharmaceutical and agrochemical synthesis .
For example, rac-(1R,5R)-1-(bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] (95% purity) is prepared through bromination of a precursor spiro compound .
Properties
Molecular Formula |
C9H13ClO3S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c10-14(11,12)6-8-4-7(8)5-13-9(8)2-1-3-9/h7H,1-6H2 |
InChI Key |
DDYJTKRQZKPCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the spirocyclic structure and the introduction of the methanesulfonyl chloride group. Common reagents used in these reactions include strong bases, oxidizing agents, and chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Scientific Research Applications
rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanesulfonyl chloride, cis involves its reactivity with various biological and chemical targets. The methanesulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity can result in the modulation of biological pathways and the inhibition of specific molecular targets.
Comparison with Similar Compounds
Structural Analogues with Bicyclo[3.1.0]hexane Cores
Key Observations :
- Functional Group Diversity : The sulfonyl chloride group in the target compound distinguishes it from amine- or fluorine-substituted analogues, enabling reactivity toward nucleophiles (e.g., amines, alcohols) .
- Stereochemical Sensitivity : The cis configuration in spiro systems influences conformational stability and binding affinity in drug candidates, as seen in related bicyclo[3.1.0]hexane derivatives .
Target Compound :
- Methanesulfonyl chloride derivatives are pivotal in forming sulfonamides, sulfonate esters, or sulfonic acids. For example, 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride (analogous in reactivity) is used in kinase inhibitor synthesis .
- The spiro-cyclobutane moiety may enhance metabolic stability in drug candidates, similar to 4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane in antifungal agents .
Comparisons :
- Amine Derivatives : Compounds like rac-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride, cis (CAS 2089246-14-8) lack electrophilic reactivity but serve as chiral auxiliaries or ligands .
- Fluorinated Analogues : The difluoromethyl variant (CAS 2095396-96-4) exhibits enhanced lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS drugs .
Research Findings and Data
Spectral Data for Analogues
Biological Activity
The compound rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis is a complex organic molecule notable for its unique spirocyclic structure and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHClOS
- Molecular Weight : 236.72 g/mol
- CAS Number : 2155840-57-4
Structural Characteristics
The compound features a spirocyclic framework that integrates a bicyclic hexane and cyclobutane ring system, along with a methanesulfonyl chloride functional group. This unique structure is believed to contribute to its reactivity and biological interactions.
Comparison with Related Compounds
The following table outlines structural similarities and differences with related compounds:
| Compound Name | Key Differences |
|---|---|
| rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, trans | Different stereochemistry may influence biological activity |
| rac-[(1S,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis | Potentially different pharmacological properties |
| rac-[(1S,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, trans | Variations in reactivity and interaction profiles |
The biological activity of rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride is primarily attributed to its ability to react with nucleophiles in biological systems. This reactivity allows the compound to form covalent modifications with biomolecules, which can alter cellular processes and pathways.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Therapy : Preliminary studies suggest that the compound could disrupt cancer cell proliferation through specific molecular interactions.
- Antimicrobial Activity : Its unique structure may confer properties that inhibit bacterial growth or virulence factors.
Study 1: Anticancer Effects
In a controlled study involving various cancer cell lines, rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its utility as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
